Tissue Inhibitor of Metalloproteinase-2 is a member of the tissue inhibitor of metalloproteinases family, which plays a crucial role in regulating matrix metalloproteinases. These enzymes are involved in the degradation of the extracellular matrix, which is essential for various physiological processes including tissue remodeling, wound healing, and angiogenesis. Tissue Inhibitor of Metalloproteinase-2 specifically inhibits matrix metalloproteinase-2 and has been implicated in several biological functions, including anti-inflammatory responses and tumor progression.
Tissue Inhibitor of Metalloproteinase-2 is primarily expressed in various tissues, including the brain, kidney, and liver. It is produced by a variety of cell types, such as fibroblasts and endothelial cells. The expression of Tissue Inhibitor of Metalloproteinase-2 can be influenced by various stimuli, including cytokines and growth factors.
Tissue Inhibitor of Metalloproteinase-2 belongs to the broader category of metalloproteinase inhibitors. It is classified based on its structure and function as an endogenous inhibitor that modulates matrix metalloproteinase activity. Other members of this family include Tissue Inhibitor of Metalloproteinase-1 and Tissue Inhibitor of Metalloproteinase-3.
The synthesis of Tissue Inhibitor of Metalloproteinase-2 can be achieved through several methods, including recombinant DNA technology. Common techniques involve:
The use of bacterial systems for expression often requires codon optimization to enhance yield. For mammalian systems, post-translational modifications such as glycosylation may be necessary to achieve functional activity.
Tissue Inhibitor of Metalloproteinase-2 has a characteristic structure that includes a conserved cysteine-rich domain crucial for its inhibitory function. Its three-dimensional structure has been elucidated through X-ray crystallography, revealing a fold that allows it to interact specifically with matrix metalloproteinases.
The molecular weight of Tissue Inhibitor of Metalloproteinase-2 is approximately 21 kDa, and it consists of around 184 amino acids. Its structural integrity is essential for binding to matrix metalloproteinase-2 and inhibiting its activity.
Tissue Inhibitor of Metalloproteinase-2 primarily functions through non-covalent interactions with matrix metalloproteinases. The binding mechanism involves:
The kinetics of inhibition can be characterized using Michaelis-Menten kinetics, where Tissue Inhibitor of Metalloproteinase-2 acts as a competitive inhibitor.
The mechanism by which Tissue Inhibitor of Metalloproteinase-2 exerts its effects involves several key processes:
Studies have shown that overexpression of Tissue Inhibitor of Metalloproteinase-2 can lead to reduced production of pro-inflammatory cytokines and enhanced anti-inflammatory responses in microglial cells .
Tissue Inhibitor of Metalloproteinase-2 is typically a soluble protein under physiological conditions. It exhibits stability at neutral pH but may denature under extreme conditions (high temperature or extreme pH).
The protein's activity is influenced by its structural conformation and post-translational modifications. Its interaction with metal ions (such as zinc) can affect its binding affinity to matrix metalloproteinases.
The inhibitory potency can be quantified using assays that measure the enzymatic activity of matrix metalloproteinases in the presence and absence of Tissue Inhibitor of Metalloproteinase-2.
Tissue Inhibitor of Metalloproteinase-2 has several significant applications in scientific research:
TIMP-2 was first identified in 1985 through cDNA sequencing, revealing its identity with Erythroid-Potentiating Activity (EPA)—a factor known to enhance early erythroid progenitor growth. This discovery highlighted a functional duality: TIMP-2 was not merely a protease inhibitor but also a cytokine-like regulator of cell behavior [8]. Unlike TIMP-1 (the first characterized TIMP), TIMP-2 is nonglycosylated, has a molecular mass of ~21 kDa, and comprises 194 amino acids stabilized by six disulfide bonds forming two distinct domains: an N-terminal inhibitory domain and a C-terminal domain facilitating protein interactions [1] [8].
A key milestone was the isolation of TIMP-2 in complex with latent pro-MMP-2 (gelatinase A). This complex paradoxically retained MMP-inhibitory activity while serving as a scaffold for cell-surface-mediated pro-MMP-2 activation. Specifically, TIMP-2 bridges pro-MMP-2 and membrane-anchored MMP-14 (MT1-MMP), enabling cleavage and activation of pro-MMP-2 by a second MMP-14 molecule [1] [8]. This dual role—as both an MMP inhibitor and an MMP activator—established TIMP-2 as a unique coordinator of pericellular proteolysis.
Member | Chromosome | Glycosylation | Key Binding Partners | Unique Functions |
---|---|---|---|---|
TIMP-1 | Xp11.3 | Yes (N30, N78) | Pro-MMP-9, CD63, CD74 | Erythroid potentiating activity |
TIMP-2 | 17q25.3 | No | Pro-MMP-2, MMP-14, α3β1 integrin | Pro-MMP-2 activation, Cell cycle arrest |
TIMP-3 | 22q12.3 | Yes (N184) | MMP-9, MMP-13, ADAMTS-4/5 | ECM-bound, Broadest inhibitory spectrum |
TIMP-4 | 3p25.2 | No | MMP-2, MMP-9, PAR-1 | Brain/heart enriched, Modulates PAR-1 signaling |
TIMP-2 exhibits deep evolutionary roots, with homologs identified in cnidarians (e.g., Acropora millepora, Anemonia viridis), representing >600 million years of conservation. Structural analyses reveal that despite low sequence identity (~20%), ancestral TIMPs retain the canonical two-domain fold stabilized by disulfide bonds. The N-terminal domain, housing the MMP-inhibitory ridge (Cys1-Cys3-Ser68-Cys motif), is exceptionally conserved, underscoring its functional non-negotiability [3] [7] [9].
Gene structure further highlights TIMP-2’s distinct evolutionary path. Unlike TIMP1, TIMP3, and TIMP4—nested within introns of synapsin genes—TIMP2 resides on chromosome 17q25.3 and harbors a nested gene, CEP295NL (testis-specific). This syntenic relationship is conserved in vertebrates and influences co-expression patterns after injury [8]. Promoter analysis identifies conserved regulatory elements, including Sp1 motifs, an AP-1 site, and an inverted CCAAT box, which govern basal expression and cAMP responsiveness [5].
Taxonomy-aware conservation metrics (e.g., Variant Shared Taxa, VST) demonstrate that TIMP-2 residues tolerant to variation in distant species (e.g., invertebrates) are often deleterious when mutated in humans. This reflects functional divergence tied to species-specific cellular environments—e.g., phosphomimetic substitutions in lower eukaryotes may drive disease when occurring in human TIMP-2 [7].
Feature | Evolutionary Significance | Functional Impact |
---|---|---|
N-domain structure | >600 Myr conservation; Disulfide bonds (Cys1-Cys3, Ser68-Cys) in cnidarians and mammals | Maintains MMP-inhibitory ridge integrity; Ensures protease binding affinity |
Promoter elements | Sp1 motifs, AP-1 site, CCAAT box conserved in vertebrates | Regulates basal and inducible (e.g., cAMP) transcription |
Gene location | Chromosome 17q25.3; Lacks synapsin nesting (unlike TIMP1/3/4) | Independent regulation; Co-expression with CEP295NL post-injury |
C-domain flexibility | Variable α-helix in N-domain; Higher solvent accessibility | Permits taxon-specific adaptations without disrupting core function |
TIMP-2 is a master regulator of ECM turnover through dual mechanisms: direct MMP inhibition and spatial control of pro-MMP-2 activation. Its inhibitory profile encompasses MMP-1, -2, -3, -7, -8, -9, -10, -13, -14, -15, -16, and -19, with highest affinity for MMP-2 [1] [4] [6]. Critically, TIMP-2 maintains the "protease-antiprotease balance":
Beyond protease regulation, TIMP-2 exerts MMP-independent effects via receptor binding. Interaction with α3β1 integrin activates the tyrosine phosphatase SHP-1, inducing p27kip1-mediated cell cycle arrest and suppressing angiogenesis. This pathway inhibits growth factor-driven proliferation in endothelial and tumor cells [2] [8]. Disruption of TIMP-2-integrin signaling correlates with pathological ECM accumulation, as seen in Dupuytren’s contracture where elevated TIMP-2:MMP-2 ratios favor fibrosis [6].
Recent work reveals that TIMP-2 is itself a substrate for proteolysis. Molar excess of MMP-9 cleaves TIMP-2’s C-terminal tail, abolishing its ability to chaperone pro-MMP-2 and perturbing its inhibitory capacity. This reciprocal relationship adds another layer to the TIMP:MMP equilibrium [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1